Ro 31-8830 (hydrochloride)
Overview
Description
- Bisindolylmaleimide XI hydrochloride is a synthetic compound with the chemical formula C28H28N4O2·HCl and a molecular weight of 489.01 g/mol .
- It is a selective inhibitor of protein kinase C (PKC), a family of enzymes involved in cell signaling and regulation.
- PKCs play essential roles in various cellular processes, including cell growth, differentiation, and immune responses.
Mechanism of Action
Target of Action
Ro 31-8830 (hydrochloride) is a potent inhibitor of Protein Kinase C (PKC) . PKC is a family of enzymes that play a significant role in mediating signal transduction .
Mode of Action
Ro 31-8830 selectively inhibits PKC over other protein kinases . It has the ability to inhibit PKC-mediated events in platelets and lymphocytes . The compound inhibits isolated brain PKC with IC50 values of 8-80 nM, and it is more than 60-fold less potent against protein kinase A .
Biochemical Pathways
The inhibition of PKC by Ro 31-8830 affects various biochemical pathways. PKC mediates several signal transduction pathways, and its inhibition can impact these pathways . For instance, it has been found to increase levels of mouse hair follicle DNA synthesis .
Pharmacokinetics
It is known to be orally active , which suggests it has good bioavailability.
Result of Action
The inhibition of PKC by Ro 31-8830 results in various molecular and cellular effects. For example, it has been found to delay the decline in DNA synthesis in mouse hair follicle organ cultures . This suggests that PKC plays a role as a negative proliferative signal in hair follicles .
Preparation Methods
- The synthetic route for Bisindolylmaleimide XI involves several steps, starting from commercially available starting materials.
- Unfortunately, specific synthetic conditions are not readily available in the literature. it is typically prepared through multi-step organic synthesis.
- Industrial production methods may involve large-scale synthesis and purification, but these details are proprietary and not widely disclosed.
Chemical Reactions Analysis
- Bisindolylmaleimide XI undergoes various reactions due to its structure, including:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions may modify the imide or other functional groups.
Substitution: Substitution reactions can occur at the indole or maleimide positions.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Bisindolylmaleimide XI is valuable for studying PKC signaling pathways and developing PKC-targeted therapies.
Biology: Researchers use it to investigate PKC’s role in cell proliferation, apoptosis, and other cellular processes.
Medicine: Its potential therapeutic applications include cancer treatment, cardiovascular diseases, and neurological disorders.
Industry: Bisindolylmaleimide XI may find applications in drug discovery and development.
Comparison with Similar Compounds
- Bisindolylmaleimide XI’s uniqueness lies in its selectivity for PKC isoforms.
- Similar compounds include:
Bisindolylmaleimide X (BIM X): Similar structure but less selective for PKCα .
Bisindolylmaleimide IV (BIM IV): Another PKC inhibitor .
Bisindolylmaleimide VII (BIM VII): Also related to PKC inhibition .
Biological Activity
Ro 31-8830 (hydrochloride) is a potent and selective inhibitor of protein kinase C (PKC), a crucial enzyme involved in various cellular signaling pathways. This compound, derived from the non-selective protein kinase inhibitor staurosporine, has garnered attention for its anti-inflammatory properties and potential therapeutic applications in autoimmune diseases and other inflammatory disorders.
- Chemical Formula : C28H29ClN4O2
- Molecular Weight : 466.01 g/mol
- Structure : Ro 31-8830 is classified as a bisindolylmaleimide derivative, characterized by its unique structure that enables selective inhibition of PKC.
Ro 31-8830 functions as a competitive inhibitor of PKC by binding to the ATP-binding site, thereby preventing ATP from binding and inhibiting PKC activity. This disruption alters the signaling pathways mediated by PKC, which can affect various cellular processes, including cell proliferation and inflammation.
Inhibition of Protein Kinase C
Ro 31-8830 exhibits high selectivity for PKC over other protein kinases. Studies have shown that it has an IC50 value ranging from 8 nM to 80 nM against isolated brain PKC and is significantly less potent against protein kinase A (PKA) with IC50 values exceeding 60-fold higher than those for PKC . The following table summarizes its inhibitory effects:
Kinase Type | IC50 (nM) | Selectivity |
---|---|---|
Protein Kinase C (PKC) | 8 - 80 | Highly selective |
Protein Kinase A (PKA) | >500 | Low selectivity |
Anti-Inflammatory Effects
Ro 31-8830 has demonstrated significant anti-inflammatory activity in various preclinical models. In studies involving mouse models, it showed a dose-dependent inhibition of phorbol ester-induced paw edema with a minimum effective dose of 15 mg/kg. Additionally, it inhibited secondary inflammation in adjuvant arthritis models in rats, indicating its potential utility in treating T-cell-mediated autoimmune diseases .
Case Studies and Research Findings
- Mouse Hair Follicle Organ Cultures :
-
Platelet Activation :
- Research demonstrated that Ro 31-8830 effectively inhibited PKC-mediated phosphorylation events in platelets, reinforcing its role in modulating inflammatory responses through the inhibition of platelet activation.
- Therapeutic Implications :
Comparative Analysis with Similar Compounds
Ro 31-8830 shares structural similarities with other bisindolylmaleimides, which also target PKC but vary in potency and selectivity. The following table compares Ro 31-8830 with related compounds:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Ro 31-7549 | Bisindolylmaleimide | PKC inhibition | Lower selectivity than Ro 31-8830 |
Gö6976 | Bisindolylmaleimide | Selective for calcium-dependent isoforms | More potent than Ro 31-8830 |
Staurosporine | Indole alkaloid | Broad-spectrum kinase inhibition | Non-selective, affects multiple kinases |
Properties
IUPAC Name |
3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-10-11-32-20(12-17)13-18-8-9-19(14-24(18)32)25-26(28(34)29-27(25)33)22-16-31(3)23-7-5-4-6-21(22)23;/h4-9,13-14,16-17H,10-12,15H2,1-3H3,(H,29,33,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVQGKBSNAIMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC5=C(C=C4)C=C6N5CCC(C6)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415526 | |
Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145333-02-4 | |
Record name | 2-(8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyridol[1,2-a ]indol-3-yl)-3-(1-methylindol-3-yl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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